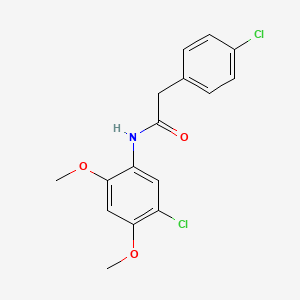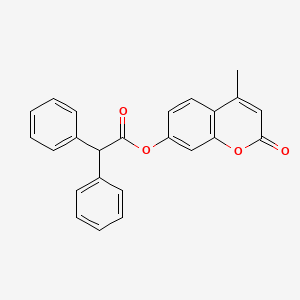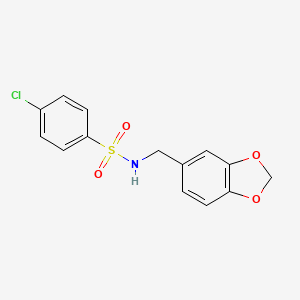![molecular formula C14H14O6S B5783799 4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid)](/img/structure/B5783799.png)
4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid) is a chemical compound that has shown potential in scientific research due to its unique properties. It is a bis-furan derivative that possesses a thioether linkage between two furan rings. This compound has gained attention in recent years due to its ability to act as a potential therapeutic agent in various diseases. In
Wirkmechanismus
The mechanism of action of 4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid) is not fully understood. However, it has been suggested that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Additionally, it may induce apoptosis in cancer cells, leading to its potential as an anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that 4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid) has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of diseases such as diabetes, arthritis, and Alzheimer's disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been found to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid) in lab experiments is its ability to act as a potential therapeutic agent in various diseases. It is also relatively easy to synthesize and has a moderate yield. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are many possible future directions for the research of 4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid). One potential direction is to further investigate its mechanism of action to better understand its therapeutic potential. Another direction is to study its potential as a treatment for bacterial and fungal infections. Additionally, it may be worthwhile to investigate its potential as a treatment for other diseases such as cancer and neurodegenerative diseases. Finally, it may be beneficial to explore its potential as a drug delivery system due to its unique properties.
Synthesemethoden
The synthesis of 4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid) involves the reaction of 5-methylfurfural with thiourea in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of a Schiff base intermediate, followed by the addition of a second molecule of 5-methylfurfural to form the final product. The yield of the synthesis is around 60%.
Wissenschaftliche Forschungsanwendungen
4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid) has shown potential in various scientific research applications. It has been studied for its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. It has also been investigated for its ability to inhibit the growth of bacteria and fungi.
Eigenschaften
IUPAC Name |
4-[(5-carboxy-2-methylfuran-3-yl)methylsulfanylmethyl]-5-methylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6S/c1-7-9(3-11(19-7)13(15)16)5-21-6-10-4-12(14(17)18)20-8(10)2/h3-4H,5-6H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVLAYSMOHAFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)CSCC2=C(OC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5783718.png)

![5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5783735.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5783743.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperazine](/img/structure/B5783754.png)

![1-[(2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5783766.png)


![4-methoxy-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5783811.png)

